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molecular formula C7H9N3 B8319247 1-(3-Pyridinyl)-1-ethanone hydrazone

1-(3-Pyridinyl)-1-ethanone hydrazone

Cat. No. B8319247
M. Wt: 135.17 g/mol
InChI Key: ROPXFEZINPKBAU-UHFFFAOYSA-N
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Patent
US06313312B1

Procedure details

To 3-acetylpyridine (6.1 g, 52 mmol) in industrial methylated spirits (50 ml) was added dropwise hydrazine hydrate monohydrate (3.11 ml, 0.1 mol). The reaction mixture was refluxed for 4 h, before cooling to room temperature and stirring for 16 h. Water (25 ml) was added and the volatile organics were removed in vacuo. The predominantly aqueous residual liquor was extracted with ethyl acetate, and the combined organic extracts were dried (Na2SO4) and concentrated to give a yellow oil (5.4 g, 80%) which was taken forward without further purification.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=O)[CH3:2].O.O.[NH2:12][NH2:13]>O>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([C:1](=[N:12][NH2:13])[CH3:2])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
3.11 mL
Type
reactant
Smiles
O.O.NN
Name
industrial methylated spirits
Quantity
50 mL
Type
solvent
Smiles
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the volatile organics were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The predominantly aqueous residual liquor was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(C)=NN
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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